2-Ethoxy-4-iodonicotinaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
2-ethoxy-4-iodopyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8INO2/c1-2-12-8-6(5-11)7(9)3-4-10-8/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSRFDEYKWLMMHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=CC(=C1C=O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Sophisticated Synthetic Methodologies for 2 Ethoxy 4 Iodonicotinaldehyde
Retrosynthetic Analysis and Key Disconnection Strategies
A retrosynthetic analysis of 2-Ethoxy-4-iodonicotinaldehyde reveals several logical disconnection points corresponding to the installation of its three distinct functional groups: the formyl (aldehyde), the ethoxy, and the iodo substituents. The primary disconnection strategies hinge on the sequence of introducing these groups onto a pre-existing pyridine (B92270) core.
The three key bond disconnections are:
C3-Formyl Bond (C-CHO): This disconnection leads back to a 2-ethoxy-4-iodopyridine (B1509311) precursor. The formyl group can be installed in a forward sense via metallation (e.g., lithiation) followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).
C4-Iodo Bond (C-I): This strategy points to 2-ethoxynicotinaldehyde as a direct precursor. The synthesis would then involve a regioselective iodination of this activated pyridine ring.
C2-Ethoxy Bond (C-O): This disconnection suggests a 2-halo-4-iodonicotinaldehyde (e.g., 2-chloro-4-iodonicotinaldehyde) as the penultimate intermediate. The ethoxy group could be introduced via a nucleophilic aromatic substitution (SNAr) reaction using sodium ethoxide.
Each of these strategies presents unique challenges regarding regioselectivity and functional group compatibility, which must be addressed in the design of a successful synthetic route.
Comparative Analysis of Reported Synthetic Routes
While a dedicated, comprehensive study on the synthesis of this compound is not prevalent in the literature, its preparation is often embedded within larger synthetic schemes, particularly in patent literature for pharmaceutical intermediates. The following sections analyze the plausible synthetic routes based on established chemical transformations for pyridine systems.
Pathways Involving Iodination Strategies
This approach commences with a precursor that already contains the ethoxy and aldehyde functionalities, such as 2-ethoxynicotinaldehyde. The key step is the regioselective introduction of iodine at the C4 position. The ethoxy group at the C2 position is an activating, ortho-, para-director. This electronic influence directs electrophiles to the C3 and C5 positions. However, direct iodination at the C4 position is challenging and often requires specific strategies to achieve the desired regiochemistry.
One potential method involves the use of N-Iodosuccinimide (NIS) in an acidic medium or in the presence of a Lewis acid catalyst to enhance the electrophilicity of the iodine. The reaction conditions would need to be carefully optimized to favor C4 iodination over other positions.
| Starting Material | Reagents | Key Transformation | Potential Challenges |
| 2-Ethoxynicotinaldehyde | N-Iodosuccinimide (NIS), Trifluoroacetic acid | Electrophilic Aromatic Iodination | Poor regioselectivity, potential for di-iodination, harsh acidic conditions. |
| 2-Ethoxynicotinic acid | I2, NaI, NaOH | Halogenation of activated ring | Control of stoichiometry and reaction time is critical to prevent multiple halogenations. |
Approaches Utilizing Ethoxylation Reactions
A more common and often more regiochemically controlled approach involves the nucleophilic substitution of a leaving group at the C2 position. A typical precursor for this route is 2-chloro-4-iodonicotinaldehyde. The electron-withdrawing nature of the pyridine nitrogen and the aldehyde group facilitates nucleophilic aromatic substitution (SNAr) at the C2 position.
The reaction is typically carried out by treating the 2-chloro precursor with sodium ethoxide in ethanol (B145695). This method is generally high-yielding and provides excellent control over the introduction of the ethoxy group.
| Starting Material | Reagents | Key Transformation | Advantages |
| 2-Chloro-4-iodonicotinaldehyde | Sodium Ethoxide (NaOEt), Ethanol (EtOH) | Nucleophilic Aromatic Substitution (SNAr) | High regioselectivity, generally good yields, mild reaction conditions. |
| 2-Fluoro-4-iodonicotinaldehyde | Sodium Ethoxide (NaOEt), Ethanol (EtOH) | Nucleophilic Aromatic Substitution (SNAr) | Fluorine is an excellent leaving group for SNAr, potentially faster reaction rates. |
Strategies for Formyl Group Installation
The introduction of the formyl group as the final key step is a robust and widely used strategy. This pathway typically begins with 2-ethoxy-4-iodopyridine. The formyl group can be installed at the C3 position through a metal-halogen exchange followed by formylation.
A common procedure involves treating 2-ethoxy-4-iodopyridine with a strong organolithium base, such as n-butyllithium or lithium diisopropylamide (LDA), at low temperatures. This generates a highly reactive pyridyllithium intermediate, which is then quenched with an electrophilic formylating agent like N,N-dimethylformamide (DMF). Subsequent acidic workup hydrolyzes the intermediate to afford the desired aldehyde.
| Starting Material | Reagents | Key Transformation | Considerations |
| 2-Ethoxy-4-iodopyridine | 1. n-Butyllithium (n-BuLi) or LDA; 2. N,N-Dimethylformamide (DMF); 3. H3O+ | Directed ortho-metallation and Formylation | Requires strictly anhydrous conditions and low temperatures (-78 °C) to avoid side reactions. |
| 2-Ethoxy-4-iodopyridine | Mg, I2 (cat.), then DMF | Grignard formation and Formylation | Less reactive than the organolithium route but may offer better functional group tolerance. |
Novel and Emerging Synthetic Transformations
Modern organic synthesis has seen the development of powerful new methods, particularly in the realm of transition metal catalysis, which can be applied to the construction of complex heterocyclic scaffolds like this compound.
Transition Metal-Catalyzed Coupling Reactions for Pyridine Scaffolds
While often used to further functionalize the iodo-substituted pyridine, transition metal catalysis can also play a role in the synthesis of the core structure. For instance, palladium- or copper-catalyzed cross-coupling reactions could be envisioned for the introduction of the ethoxy group.
A Buchwald-Hartwig amination-type reaction, adapted for C-O bond formation, could potentially couple an alcohol (ethanol) with a 2-halo-4-iodopyridine derivative. This method can offer advantages in terms of milder conditions and broader substrate scope compared to classical SNAr reactions, although the latter is typically very efficient for this particular substrate class.
More advanced applications could involve C-H activation strategies. For example, a transition metal-catalyzed C-H formylation could directly install the aldehyde group onto a 2-ethoxy-4-iodopyridine precursor, bypassing the need for halogen-metal exchange. These methods are at the forefront of synthetic chemistry and offer more atom-economical and efficient routes to complex molecules.
| Reaction Type | Catalyst/Reagents | Application to Target Synthesis | Potential Advantages |
| Buchwald-Hartwig C-O Coupling | Pd(OAc)2, Buchwald-type ligand, Base | Ethoxylation of 2-bromo-4-iodonicotinaldehyde | Milder conditions, broader functional group tolerance. |
| C-H Formylation | Rh or Ru catalyst, CO/H2 or formyl source | Direct formylation of 2-ethoxy-4-iodopyridine | Atom-economical, avoids cryogenic conditions and organometallic intermediates. |
Advanced Spectroscopic and Structural Elucidation of 2 Ethoxy 4 Iodonicotinaldehyde
High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.
1H NMR and 13C NMR Chemical Shift Assignments and Coupling Analysis
Detailed 1H (proton) and 13C (carbon-13) NMR data, including chemical shifts (δ), coupling constants (J), and signal multiplicities for 2-Ethoxy-4-iodonicotinaldehyde, are not available in peer-reviewed literature. Such data would be essential for confirming the molecular skeleton and the electronic environment of each atom.
For a predicted structure, one would expect to observe distinct signals corresponding to the two aromatic protons on the pyridine (B92270) ring, the aldehyde proton, and the ethoxy group's methylene (B1212753) and methyl protons in the 1H NMR spectrum. The 13C NMR spectrum would similarly be expected to show unique resonances for each of the eight carbon atoms in the molecule. Without experimental data, a definitive assignment and analysis of through-bond proton-proton and proton-carbon couplings is not possible.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments are critical for unambiguously assembling a molecule's structure by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy) would establish proton-proton (1H-1H) couplings, for instance, between the protons of the ethoxy group.
HSQC (Heteronuclear Single Quantum Coherence) would identify direct one-bond correlations between protons and the carbons they are attached to (1H-13C).
HMBC (Heteronuclear Multiple Bond Correlation) is used to map longer-range (2-3 bond) correlations between protons and carbons, which is vital for connecting different functional groups.
NOESY (Nuclear Overhauser Effect Spectroscopy) would reveal through-space proximities between protons, offering insights into the molecule's preferred conformation.
No published studies employing these 2D NMR techniques for the structural elucidation of this compound could be located.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement of a parent ion, which allows for the unambiguous determination of its elemental composition. Specific HRMS data that would confirm the molecular formula of this compound (C8H8INO2) has not been reported. Furthermore, fragmentation analysis, typically conducted using techniques like tandem mass spectrometry (MS/MS), provides valuable structural information by breaking the molecule into smaller, identifiable pieces. The fragmentation pattern for this compound remains uncharacterized in the available literature.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. For this compound, one would anticipate characteristic vibrational bands for:
The aldehyde C=O (carbonyl) stretching.
The C-O (ether) stretching of the ethoxy group.
The C-H stretching and bending of the aromatic and aliphatic groups.
The C-I (carbon-iodine) stretching.
The vibrations associated with the pyridine ring.
A search of the scientific literature did not yield any experimental IR or Raman spectra for this compound, preventing the creation of a data table of its characteristic vibrational frequencies.
Advanced Chiral Analysis Techniques
The structure of this compound is achiral, meaning it is superimposable on its mirror image. Therefore, it does not have enantiomers, and advanced chiral analysis techniques, such as chiral chromatography or circular dichroism, are not applicable for its separation or characterization.
Reactivity and Chemical Transformations of 2 Ethoxy 4 Iodonicotinaldehyde
Functionalization at the Aldehyde Moiety
The aldehyde group is a highly reactive functional group that can undergo a variety of transformations, including reduction, oxidation, and condensation reactions.
The aldehyde functionality of 2-ethoxy-4-iodonicotinaldehyde can be readily reduced to a primary alcohol, (2-ethoxy-4-iodopyridin-3-yl)methanol. This transformation is typically achieved using mild reducing agents to avoid unwanted side reactions.
Furthermore, the aldehyde can participate in reductive amination, a powerful method for the synthesis of amines. libretexts.orgwikipedia.org This reaction involves the in-situ formation of an imine by condensation with a primary or secondary amine, followed by reduction to the corresponding amine. libretexts.orgwikipedia.org A variety of reducing agents can be employed, with the choice depending on the specific substrate and desired selectivity. libretexts.org This one-pot procedure is highly efficient for the introduction of diverse amino functionalities. synarchive.comtaylorfrancis.com
| Transformation | Product | Typical Reagents |
| Reduction | (2-Ethoxy-4-iodopyridin-3-yl)methanol | Sodium borohydride (B1222165) (NaBH4), Lithium aluminum hydride (LiAlH4) |
| Reductive Amination | N-substituted-(2-ethoxy-4-iodopyridin-3-yl)methanamine | Primary or secondary amine, Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), Sodium cyanoborohydride (NaBH3CN) |
The aldehyde group can be oxidized to a carboxylic acid, yielding 2-ethoxy-4-iodonicotinic acid. This transformation is a fundamental process in organic synthesis and can be accomplished using a range of oxidizing agents. fishersci.be The choice of oxidant is crucial to ensure chemoselectivity and avoid over-oxidation or degradation of the starting material.
| Product | Typical Oxidizing Agents |
| 2-Ethoxy-4-iodonicotinic acid | Potassium permanganate (B83412) (KMnO4), Jones reagent (CrO3/H2SO4), Tollens' reagent ([Ag(NH3)2]+) |
The aldehyde group readily undergoes condensation reactions with primary amines to form imines, also known as Schiff bases. This reaction is typically catalyzed by acid and involves the reversible formation of a hemiaminal intermediate followed by dehydration. The resulting imines are versatile intermediates that can be isolated or used in situ for further transformations, such as reduction to amines (as in reductive amination) or reaction with nucleophiles.
| Reactant | Product | General Conditions |
| Primary Amine (R-NH2) | N-(2-ethoxy-4-iodopyridin-3-yl)methylene)alkan-1-amine | Acid or base catalysis, often with removal of water |
Reactions at the Iodo Position: Cross-Coupling Chemistry
The carbon-iodine bond at the 4-position of the pyridine (B92270) ring is a key site for the formation of new carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions. The high reactivity of the C-I bond makes it an excellent substrate for these transformations. wikipedia.org
The Suzuki-Miyaura coupling is a highly versatile method for the formation of C-C bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex. libretexts.orgderpharmachemica.com this compound can be coupled with a wide range of boronic acids or their esters to introduce aryl, heteroaryl, vinyl, or alkyl substituents at the 4-position. organic-synthesis.comtcichemicals.com This reaction is of great importance in the synthesis of biaryl and substituted aromatic compounds. libretexts.org
| Coupling Partner | Catalyst System | Base |
| Arylboronic acid | Pd(PPh3)4, PdCl2(dppf) | Na2CO3, K2CO3, Cs2CO3 |
| Vinylboronic acid | Pd(OAc)2, P(t-Bu)3 | K3PO4, Et3N |
| Alkylboronic acid | Pd2(dba)3, SPhos | CsF, K3PO4 |
The Sonogashira coupling allows for the formation of a carbon-carbon bond between an aryl or vinyl halide and a terminal alkyne. wikipedia.orggold-chemistry.orgorganic-chemistry.org This reaction, co-catalyzed by palladium and copper complexes, would install an alkynyl group at the 4-position of this compound. synarchive.com The resulting ethynylpyridine derivatives are valuable precursors for more complex molecular architectures.
The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. libretexts.orgnih.govfrontiersin.org This reaction would enable the introduction of a variety of alkenyl substituents at the 4-position of the pyridine ring. The stereochemical outcome of the Heck reaction is often highly controlled, typically favoring the trans isomer.
| Reaction | Coupling Partner | Catalyst System | Base |
| Sonogashira Coupling | Terminal Alkyne | Pd(PPh3)4, CuI | Et3N, piperidine |
| Heck Reaction | Alkene | Pd(OAc)2, PPh3 | Et3N, NaOAc |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org In the case of this compound, the iodine atom at the C-4 position of the pyridine ring serves as an excellent leaving group for this transformation, allowing for the introduction of a wide range of amine nucleophiles.
The reactivity of the C-4 position in 4-iodopyridine (B57791) derivatives towards Buchwald-Hartwig amination has been demonstrated in related systems. For instance, the selective C-N cross-coupling of 2-fluoro-4-iodopyridine (B1312466) with various aromatic amines proceeds exclusively at the 4-position. researchgate.net This selectivity is attributed to the greater reactivity of the C-I bond compared to the C-F bond in palladium-catalyzed coupling reactions. It is anticipated that this compound would exhibit similar regioselectivity.
A typical Buchwald-Hartwig amination of this compound would involve the reaction of the substrate with a primary or secondary amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and can be tailored depending on the specific amine being coupled. acsgcipr.org
Representative Reaction Conditions:
| Parameter | Condition |
| Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ |
| Ligand | BINAP, Xantphos, or other bulky phosphine ligands |
| Base | NaOt-Bu, K₂CO₃, or Cs₂CO₃ |
| Solvent | Toluene, Dioxane, or THF |
| Temperature | 80-120 °C |
Table 1: General conditions for the Buchwald-Hartwig amination of aryl iodides.
The reaction proceeds via a catalytic cycle involving oxidative addition of the palladium(0) complex to the C-I bond, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the aminated product and regenerate the palladium(0) catalyst.
Modifications of the Ethoxy Group
The 2-ethoxy group on the pyridine ring, while relatively stable, can be subjected to specific chemical modifications. The most common transformation is ether cleavage to reveal the corresponding pyridone. This can be achieved using strong acids such as HBr or BBr₃.
The presence of the aldehyde group at the C-3 position may influence the reaction conditions required for ethoxy group modification. It is important to select reagents that will not react with the aldehyde. For example, protecting the aldehyde as an acetal (B89532) before attempting the ether cleavage might be a necessary synthetic strategy.
Furthermore, the ethoxy group can potentially be exchanged for other alkoxy groups through trans-etherification reactions, although this is less common for aryl ethers.
Exploration of Pyridine Ring Functionalization and Derivatization
Beyond the Buchwald-Hartwig amination at the C-4 position, the this compound scaffold allows for other functionalization reactions on the pyridine ring. The iodine atom can be replaced by other groups through various cross-coupling reactions.
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst can introduce aryl, heteroaryl, or vinyl groups at the C-4 position.
Sonogashira Coupling: Palladium-catalyzed coupling with terminal alkynes can be used to install alkynyl moieties.
Heck Coupling: Reaction with alkenes under palladium catalysis can lead to the formation of a new carbon-carbon bond at the C-4 position.
Stille Coupling: This reaction utilizes organotin reagents to form C-C bonds.
The aldehyde group at the C-3 position is also a handle for a variety of chemical transformations, including:
Oxidation: Conversion to a carboxylic acid.
Reduction: Formation of a primary alcohol.
Wittig Reaction: Conversion to an alkene.
Reductive Amination: Formation of a new amine.
The strategic combination of these reactions on the pyridine ring and the aldehyde group allows for the synthesis of a diverse array of complex molecules from the this compound starting material. The regioselectivity of these transformations is a key aspect of their synthetic utility.
Mechanistic Investigations of 2 Ethoxy 4 Iodonicotinaldehyde Reactions
Kinetic Studies and Reaction Rate Determination
Kinetic studies are crucial for elucidating reaction mechanisms by providing quantitative data on reaction rates and their dependence on various factors such as reactant concentrations, temperature, and catalysts. For reactions involving 2-Ethoxy-4-iodonicotinaldehyde, kinetic analyses would likely focus on transformations at the aldehyde and the carbon-iodine bond.
A common reaction involving the aldehyde group is nucleophilic addition. The rate of such a reaction would typically be determined by monitoring the disappearance of the aldehyde or the appearance of the product over time using techniques like UV-Vis spectroscopy or NMR. The rate law for a simple nucleophilic addition can often be expressed as:
Rate = k[this compound][Nucleophile]
This second-order rate law would be expected if the reaction proceeds through a bimolecular transition state. The rate constant, k, would be influenced by the electrophilicity of the aldehyde's carbonyl carbon and the nucleophilicity of the attacking species.
Another significant reaction for this molecule is the palladium-catalyzed cross-coupling at the C-I bond, such as the Suzuki-Miyaura reaction. wikipedia.org Kinetic studies of such reactions are more complex, as they involve a catalytic cycle with multiple steps, including oxidative addition, transmetalation, and reductive elimination. wikipedia.orgwikipedia.org The rate-determining step can vary depending on the specific reaction conditions, ligands, and substrates. For many Suzuki-Miyaura couplings involving aryl iodides, the oxidative addition of the aryl iodide to the Pd(0) complex is the rate-determining step. acs.org The rate law could be approximated as:
Rate = k[Pd(0) catalyst][this compound]
Below is a hypothetical data table illustrating how reaction rates might vary with reactant concentrations in a Suzuki-Miyaura coupling reaction.
| Experiment | [this compound] (M) | [Arylboronic acid] (M) | [Pd(PPh₃)₄] (M) | Initial Rate (M/s) |
| 1 | 0.1 | 0.1 | 0.005 | 1.2 x 10⁻⁵ |
| 2 | 0.2 | 0.1 | 0.005 | 2.4 x 10⁻⁵ |
| 3 | 0.1 | 0.2 | 0.005 | 1.2 x 10⁻⁵ |
| 4 | 0.1 | 0.1 | 0.010 | 2.4 x 10⁻⁵ |
Identification of Reaction Intermediates
The direct observation or trapping of reaction intermediates provides strong evidence for a proposed reaction mechanism. In reactions of this compound, several types of intermediates could be formed.
In nucleophilic additions to the aldehyde, a tetrahedral intermediate is expected. masterorganicchemistry.com This intermediate, where the carbonyl carbon is sp³-hybridized and bonded to the nucleophile and an alkoxide oxygen, is generally transient. However, under certain conditions, such as in the formation of hemiacetals or cyanohydrins, these intermediates can be more stable and potentially detectable by spectroscopic methods like NMR.
For palladium-catalyzed cross-coupling reactions, the catalytic cycle involves several organopalladium intermediates. wikipedia.org After the initial oxidative addition, a Pd(II) intermediate of the type [Pd(L)₂(Ar)(I)] (where Ar is the 2-ethoxy-4-nicotinyl group and L is a ligand like triphenylphosphine) would be formed. Following transmetalation with a boronic acid in a Suzuki coupling, a [Pd(L)₂(Ar)(Ar')] intermediate is generated before the final reductive elimination step. While these intermediates are often too reactive to be isolated, their existence can be inferred from the reaction products and supported by computational studies. In some cases, related stable palladium complexes have been isolated and characterized, lending support to their proposed roles in the catalytic cycle. chemistryworld.com
Another class of reactions could involve the pyridine (B92270) ring itself. For instance, the Zincke reaction involves the ring-opening of a pyridinium salt to form a Zincke aldehyde. acs.org While not a direct reaction of this compound, if the pyridine nitrogen were to be quaternized, subsequent reaction with a nucleophile could lead to a ring-opened intermediate.
Transition State Analysis and Energy Profiles
Computational chemistry plays a vital role in mechanistic investigations by allowing for the calculation of transition state structures and the construction of reaction energy profiles. For reactions of this compound, density functional theory (DFT) would be a suitable method to explore the energetics of different reaction pathways.
For a nucleophilic addition to the aldehyde, the energy profile would show the reactants (aldehyde and nucleophile) proceeding through a transition state to the tetrahedral intermediate, which then might be protonated to form the final product. The activation energy for this process would be related to the rate of the reaction.
In a palladium-catalyzed cross-coupling reaction, the energy profile of the entire catalytic cycle can be computed. This would reveal the relative energies of all intermediates and transition states, helping to identify the rate-determining step. For example, the transition state for the oxidative addition of the C-I bond to the palladium catalyst would be a key point on the energy profile. The calculated activation barrier for this step would be expected to be lower than for a corresponding C-Br or C-Cl bond, reflecting the higher reactivity of aryl iodides. wikipedia.org
A hypothetical simplified energy profile for the oxidative addition step in a Suzuki-Miyaura reaction is presented below.
| Reaction Coordinate | Species | Relative Energy (kcal/mol) |
| Reactants | This compound + Pd(0)L₂ | 0 |
| Transition State | [L₂Pd---I---Ar]‡ | +15 |
| Product | Ar-Pd(II)(I)L₂ | -5 |
Isotopic Labeling Studies to Elucidate Reaction Pathways
Isotopic labeling is a powerful experimental technique used to trace the fate of atoms during a chemical reaction, providing unambiguous evidence for reaction mechanisms. mdpi.com In the study of reactions involving this compound, several isotopic labeling strategies could be employed.
To investigate the mechanism of aldehyde reactions, the aldehyde proton could be replaced with deuterium (D). For instance, in a Cannizzaro reaction (which this aldehyde could undergo in the presence of a strong base), the transfer of a hydride ion is a key step. Using the deuterated analogue would allow for the determination of whether the hydride transfer is intermolecular or intramolecular.
For reactions involving the pyridine ring, ¹⁵N labeling of the nitrogen atom could be used. nih.govresearchgate.netchemrxiv.orgchemrxiv.orgnih.gov This would be particularly useful in studying reactions that might involve ring-opening and closing, such as a potential Zincke-type process. By analyzing the position of the ¹⁵N in the product, one could determine if the original nitrogen atom is retained or exchanged. nih.gov
In the context of cross-coupling reactions, while less common for the main reaction pathway, isotopic labeling could be used to study side reactions or ligand exchange processes. For example, using a deuterated solvent could help determine if the solvent plays a role in protonolysis side reactions.
Role of Catalysts and Reagents in Reaction Mechanisms
The choice of catalysts and reagents can profoundly influence the reaction mechanism and outcome.
Catalysts:
In palladium-catalyzed cross-coupling reactions, the nature of the palladium catalyst is critical. The ligands coordinated to the palladium center influence its reactivity, stability, and selectivity. wikipedia.org For instance, bulky, electron-rich phosphine (B1218219) ligands can accelerate the oxidative addition and reductive elimination steps. wikipedia.org The choice of the palladium precursor (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd/C) can also affect the reaction, as they may lead to different active catalytic species. rsc.org
For reactions at the aldehyde, acid or base catalysis is common. docbrown.info An acid catalyst would activate the carbonyl group by protonating the oxygen, making it more electrophilic. A base catalyst could deprotonate a nucleophile, increasing its reactivity, or in the case of reactions like the aldol (B89426) condensation, generate an enolate intermediate.
Reagents:
The nature of the nucleophile in addition reactions to the aldehyde will determine the product and influence the reaction rate. Stronger nucleophiles will react more rapidly.
In Suzuki-Miyaura reactions, the choice of base is crucial for the transmetalation step. wikipedia.org The base is required to activate the organoboron compound. Different bases (e.g., carbonates, phosphates, hydroxides) can affect the reaction rate and yield.
The following table summarizes the potential roles of various catalysts and reagents in reactions of this compound.
| Reaction Type | Catalyst/Reagent | Plausible Role in Mechanism |
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ | Source of the active Pd(0) catalyst for the catalytic cycle. wikipedia.org |
| Suzuki-Miyaura Coupling | K₂CO₃ (Base) | Activates the boronic acid for the transmetalation step. wikipedia.org |
| Nucleophilic Addition | HCl (Acid Catalyst) | Protonates the carbonyl oxygen, increasing the electrophilicity of the aldehyde. |
| Nucleophilic Addition | NaBH₄ | Acts as a hydride donor (nucleophile) to reduce the aldehyde to an alcohol. masterorganicchemistry.com |
Computational Chemistry and Theoretical Studies of 2 Ethoxy 4 Iodonicotinaldehyde
Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Stability
Quantum chemical calculations are fundamental to understanding the electronic properties and thermodynamic stability of a molecule. For 2-Ethoxy-4-iodonicotinaldehyde, Density Functional Theory (DFT) and ab initio methods would be the primary tools.
DFT, with functionals like B3LYP or PBE0, combined with appropriate basis sets (e.g., 6-311++G(d,p) for lighter atoms and a basis set with effective core potentials for iodine), would be employed to optimize the molecular geometry and calculate key electronic descriptors. researchgate.net These calculations would provide insights into the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO gap, which is a crucial indicator of chemical reactivity and electronic excitation energies. The molecular electrostatic potential (MEP) map would also be generated to identify electron-rich and electron-poor regions, predicting sites for nucleophilic and electrophilic attack.
Ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, while computationally more expensive, could offer a higher level of accuracy for calculating the electronic energy and stability of the molecule. acs.org These methods are particularly valuable for benchmarking the results obtained from DFT.
Table 1: Hypothetical Electronic Properties of this compound Calculated using DFT
| Property | Calculated Value | Significance |
| HOMO Energy | -6.5 eV | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | -1.8 eV | Reflects the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 4.7 eV | Relates to the chemical stability and reactivity. |
| Dipole Moment | 3.2 D | Quantifies the overall polarity of the molecule. |
Note: The values in this table are illustrative and based on typical ranges for similar aromatic compounds.
Conformational Analysis and Energy Landscapes
The presence of the ethoxy and aldehyde groups, both of which can rotate around their single bonds connected to the pyridine (B92270) ring, makes conformational analysis crucial for understanding the behavior of this compound.
The energy landscape would reveal the energy barriers for rotation, providing information on the flexibility of the molecule at different temperatures. This is particularly important for understanding how the molecule might interact with a biological target, as different conformers may have different binding affinities.
Molecular Dynamics Simulations for Conformational Flexibility
While conformational analysis provides a static picture of the energy landscape, molecular dynamics (MD) simulations can offer insights into the dynamic behavior of this compound in different environments, such as in a solvent or interacting with a biological macromolecule.
MD simulations solve Newton's equations of motion for the atoms in the molecule over time, providing a trajectory that describes the molecule's movements. From this trajectory, one can analyze the conformational flexibility, the time spent in different conformational states, and the transitions between them. MD simulations on poly-pyridines have been used to understand their complexation with metal ions. iaea.org
By performing MD simulations in an explicit solvent, such as water, the influence of the solvent on the conformational preferences of the molecule can be investigated. These simulations are invaluable for understanding how the molecule behaves in a more realistic biological or chemical environment.
Prediction of Spectroscopic Properties (NMR, IR)
Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can be used to aid in their experimental characterization.
NMR Spectroscopy: The chemical shifts of the ¹H and ¹³C nuclei can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method, typically at the DFT level of theory. github.io These calculations would predict the NMR spectrum of this compound, which could then be compared with experimental data to confirm its structure. The accuracy of these predictions can be improved by considering solvent effects and by averaging the chemical shifts over different conformers, weighted by their Boltzmann populations. researchgate.net
IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to the atomic positions. These calculations provide a theoretical infrared (IR) spectrum. nih.gov The calculated frequencies are often scaled to account for anharmonicity and other systematic errors. By analyzing the vibrational modes, specific peaks in the experimental spectrum can be assigned to the stretching and bending of particular functional groups, such as the C=O stretch of the aldehyde, the C-I stretch, and the various vibrations of the pyridine ring and ethoxy group.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Predicted Feature | Assignment |
| ¹H NMR | δ 9.8-10.2 ppm | Aldehyde proton (CHO) |
| ¹³C NMR | δ 190-195 ppm | Aldehyde carbon (CHO) |
| IR | 1690-1710 cm⁻¹ | C=O stretching vibration |
| IR | 1050-1250 cm⁻¹ | C-O stretching of ethoxy group |
Note: The values in this table are illustrative predictions based on data for similar functional groups.
Computational Modeling of Reaction Mechanisms and Transition States
Computational modeling can be used to investigate the mechanisms of chemical reactions involving this compound. For example, reactions at the aldehyde group, or substitution reactions at the pyridine ring, could be studied.
By calculating the energies of the reactants, products, and any intermediates and transition states, a detailed reaction energy profile can be constructed. Transition state theory can then be used to estimate the reaction rates. ucsb.edu Finding the transition state structure, which is a first-order saddle point on the potential energy surface, is a key step in this process. libretexts.org Computational studies on the halogenation of pyridines have provided insights into the reaction pathways. nih.govchemrxiv.org These models can help in understanding the reactivity of the molecule and in designing new synthetic routes.
Drug Design and Ligand-Target Interaction Modeling
The pyridine scaffold is a common feature in many pharmaceutical drugs. nih.govrsc.org Computational methods are widely used in drug design to predict how a molecule like this compound might interact with a biological target, such as an enzyme or a receptor.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This can be used to identify potential binding modes and to estimate the binding affinity. Subsequent MD simulations of the ligand-protein complex can provide a more detailed understanding of the interactions and the stability of the complex.
Quantitative Structure-Activity Relationship (QSAR) models could also be developed. These models correlate the chemical structure of a series of compounds with their biological activity. By calculating various molecular descriptors for this compound, its potential biological activity could be predicted based on existing QSAR models for similar classes of compounds. The presence of an iodinated aromatic moiety is also of interest for the development of targeted imaging agents. researchgate.net
Applications of 2 Ethoxy 4 Iodonicotinaldehyde in Advanced Chemical Research
Role as a Versatile Building Block in Complex Molecule Synthesis
Substituted pyridines are fundamental building blocks in organic synthesis. The presence of multiple, distinct functional groups on the 2-Ethoxy-4-iodonicotinaldehyde scaffold suggests its potential as a versatile intermediate for the construction of more complex molecules. Organic building blocks are essential for the modular assembly of larger chemical structures, including pharmaceuticals and materials.
The key reactive sites on this compound would likely be:
The Aldehyde Group: This group can participate in a wide array of chemical transformations, such as Wittig reactions, aldol (B89426) condensations, and reductive aminations, to extend the carbon chain or introduce new functional groups.
The Iodine Atom: The iodo-substituent is an excellent leaving group in cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the connection of the pyridine (B92270) core to other molecular fragments.
The Pyridine Ring: The nitrogen atom in the pyridine ring can act as a ligand for metal catalysts or be quaternized to modify the electronic properties of the molecule. The ring itself can also undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions.
These features, in theory, make this compound a potentially valuable precursor for synthesizing complex heterocyclic systems.
Utility in Medicinal Chemistry and Drug Discovery Programs
Pyridine derivatives are a cornerstone of medicinal chemistry, with this structural motif being present in numerous approved drugs. The functional groups on this compound could allow for its use in various stages of the drug discovery process.
The core structure of this compound could serve as a scaffold for the development of new bioactive compounds. A scaffold is a central molecular framework upon which different chemical groups can be systematically added to create a library of related compounds. These libraries are then screened for biological activity against various therapeutic targets. Pyridine-containing molecules have shown a wide range of biological activities, including as antifungal, antibacterial, and anticancer agents. nih.gov
Structure-Activity Relationship (SAR) studies are crucial for optimizing the potency and selectivity of a lead compound in drug discovery. By systematically modifying the structure of a molecule and observing the effect on its biological activity, medicinal chemists can identify the key chemical features required for a desired therapeutic effect.
Should this compound be identified as a hit or lead compound, its functional handles would be instrumental in SAR studies. For instance:
The aldehyde could be converted to various amines, alcohols, or esters.
The iodine atom could be replaced with a wide variety of aromatic, heteroaromatic, or aliphatic groups via cross-coupling reactions.
The ethoxy group could be varied in length or replaced with other alkoxy or aryloxy groups.
This systematic modification would allow researchers to probe the interactions of the molecule with its biological target and develop more effective drug candidates.
Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. dovepress.com If a series of active compounds were to be synthesized from this compound, a pharmacophore model could be developed. This model would highlight the key hydrogen bond donors and acceptors, hydrophobic regions, and aromatic interactions necessary for binding to the target.
Such a model would be invaluable for lead optimization, guiding the design of new analogs with improved potency, selectivity, and pharmacokinetic properties. dovepress.com
Applications in Materials Science
While less common than in medicinal chemistry, pyridine-containing compounds have found applications in materials science. The pyridine nitrogen can coordinate to metal ions, making such molecules potential ligands for the formation of metal-organic frameworks (MOFs) or coordination polymers. These materials have potential applications in gas storage, catalysis, and sensing. The extended conjugation possible through derivatization at the iodo-position could also lead to materials with interesting photophysical or electronic properties for use in organic electronics. However, there is no specific information in the searched literature pointing to the use of this compound in this field.
Catalysis and Ligand Design
The pyridine nitrogen and other potential donor atoms that could be introduced via the aldehyde or iodo-positions make derivatives of this compound potential candidates for ligand design in catalysis. Ligands are crucial components of homogeneous catalysts, influencing their activity, selectivity, and stability. By modifying the substituents on the pyridine ring, the electronic and steric properties of the ligand can be fine-tuned to optimize the performance of a metal catalyst for a specific chemical transformation. No specific applications of this compound in catalysis or as a ligand have been documented in the search results.
Scalability and Industrial Synthesis Considerations for 2 Ethoxy 4 Iodonicotinaldehyde
Process Intensification and Continuous Flow Chemistry
Process intensification represents a paradigm shift in chemical manufacturing, aiming to dramatically improve process efficiency while reducing costs, energy consumption, and environmental impact. manetco.be A cornerstone of this approach is the adoption of continuous flow chemistry, which offers numerous advantages over traditional batch processing, particularly for the synthesis of complex molecules like 2-Ethoxy-4-iodonicotinaldehyde.
Table 1: Comparison of Batch vs. Continuous Flow Synthesis for this compound (Hypothetical Data)
| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |
| Reaction Time | 24 - 48 hours | 1 - 4 hours |
| Typical Yield | 65 - 75% | 85 - 95% |
| Energy Consumption | High | Low to Moderate |
| Waste Generation | High | Low |
| Process Control | Limited | Precise |
| Scalability | Difficult | Straightforward |
Reactor Design and Engineering for Large-Scale Production
The choice of reactor is a critical factor in the successful scale-up of a chemical process. For the continuous flow synthesis of this compound, several reactor designs could be considered, each with its own advantages.
Plug Flow Reactors (PFRs): These are simple tubular reactors that are well-suited for many continuous processes. Their design ensures that all reactants experience a similar residence time, leading to consistent product quality. For a multi-step synthesis, a series of PFRs could be employed, with each reactor optimized for a specific reaction step.
Microreactors: These reactors feature channels with sub-millimeter dimensions, providing exceptionally high surface-area-to-volume ratios. manetco.be This allows for extremely precise control over reaction parameters and is particularly beneficial for highly energetic or hazardous reactions. While individual microreactors have a small output, they can be readily scaled by "numbering-up" – running multiple reactors in parallel.
Packed-Bed Reactors: For reactions involving solid catalysts, a packed-bed reactor, where the catalyst is immobilized and the reactants flow through it, would be an appropriate choice. This design simplifies catalyst separation and recovery, contributing to a more sustainable process.
The engineering of the reactor system would also involve the integration of online analytical technologies (e.g., infrared spectroscopy, high-performance liquid chromatography) to monitor the reaction in real-time. This allows for immediate adjustments to process parameters to maintain optimal performance and ensure the desired product quality is consistently achieved.
Economic Analysis of Synthetic Routes
A thorough economic analysis is essential to determine the commercial viability of any synthetic route for this compound. This analysis would compare the costs associated with a traditional batch process versus a continuous flow approach.
Key factors to consider in the economic analysis include:
Raw Material Costs: The price and availability of starting materials and reagents.
Operating Expenditure (OPEX): This includes costs related to energy consumption, solvent usage, waste disposal, and labor. Continuous flow processes often lead to significant reductions in OPEX due to higher efficiency and automation. manetco.be
Table 2: Illustrative Cost Comparison for the Synthesis of this compound (Hypothetical Data)
| Cost Factor | Batch Process (per kg) | Continuous Flow Process (per kg) |
| Raw Materials | $200 | $180 |
| Solvent & Catalyst | $50 | $30 |
| Energy | $30 | $15 |
| Waste Disposal | $20 | $5 |
| Labor | $40 | $10 |
| Total Estimated Cost | $340 | $240 |
As the illustrative data suggests, the long-term economic advantages of continuous flow synthesis can be substantial, driven by improved yields, reduced waste, and lower energy consumption.
Impurity Profiling and Quality Control in Industrial Settings
Ensuring the purity of the final product is a critical aspect of chemical manufacturing, particularly for compounds used in sensitive applications. Impurity profiling involves the identification and quantification of all potential impurities in the drug substance. conferenceseries.com For this compound, impurities could arise from several sources:
Starting materials and reagents: Unreacted starting materials or contaminants in the reagents.
Side reactions: Formation of undesired by-products during the synthesis.
Degradation products: Decomposition of the final product during storage or handling.
A robust quality control program would employ a range of analytical techniques to monitor the purity of this compound throughout the manufacturing process.
High-Performance Liquid Chromatography (HPLC): This is a cornerstone technique for separating and quantifying the main compound and any impurities.
Mass Spectrometry (MS): Used in conjunction with HPLC (LC-MS), mass spectrometry helps in the identification of unknown impurities by providing information about their molecular weight and structure. conferenceseries.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the compound and can be used to confirm the identity of the final product and characterize impurities.
Establishing acceptable limits for each potential impurity is a key aspect of quality control. This often involves toxicological assessments to understand the potential risks associated with each impurity. toxstrategies.com A comprehensive impurity profiling and quality control strategy is essential for ensuring the safety and efficacy of the final product and for meeting regulatory requirements.
Green Chemistry Principles Applied to 2 Ethoxy 4 Iodonicotinaldehyde Synthesis
Atom Economy and Reaction Efficiency Maximization
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. chemicalbook.comnih.govnih.govmdpi.com
A potential synthesis could start from 2-chloronicotinaldehyde. The first step would be a nucleophilic aromatic substitution with sodium ethoxide to form 2-ethoxynicotinaldehyde. The second step would be an electrophilic iodination at the 4-position.
Step 1: Ethoxylation
2-chloronicotinaldehyde + Sodium ethoxide → 2-ethoxynicotinaldehyde + Sodium chloride
Step 2: Iodination
2-ethoxynicotinaldehyde + I2 + Oxidizing Agent → 2-Ethoxy-4-iodonicotinaldehyde + Byproducts
The atom economy for each step can be calculated using the formula:
% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100
For the ethoxylation step, the atom economy is relatively high as the main byproduct is sodium chloride. However, the subsequent iodination step's atom economy is highly dependent on the chosen iodinating agent and any necessary activators or catalysts. Traditional iodination methods often use stoichiometric amounts of reagents that are not incorporated into the final product, leading to lower atom economy. mdpi.comgoogle.com
To maximize reaction efficiency, optimizing reaction conditions such as temperature, reaction time, and reactant ratios is essential. High-yielding reactions minimize the formation of side products and reduce the need for extensive purification, which in turn saves energy and reduces solvent use.
Table 1: Theoretical Atom Economy for Proposed Synthesis Steps
| Reaction Step | Reactants | Desired Product | Byproduct(s) | Theoretical Atom Economy (%) |
| Ethoxylation | 2-chloronicotinaldehyde, Sodium ethoxide | 2-ethoxynicotinaldehyde | Sodium chloride | ~72% |
| Iodination (example) | 2-ethoxynicotinaldehyde, I₂, H₂O₂ | This compound | H₂O | ~85% |
Note: The atom economy for the iodination step is an estimation and can vary significantly based on the specific reagents and conditions used.
Minimization of Hazardous Waste and Byproducts
The prevention of waste is a fundamental principle of green chemistry. mdpi.com In the proposed synthesis, the ethoxylation step generates sodium chloride, a relatively benign salt. However, the iodination step can produce more hazardous waste. Traditional electrophilic iodination reactions can employ reagents like iodine monochloride or N-iodosuccinimide, which generate stoichiometric amounts of byproducts that require disposal.
The use of molecular iodine with an oxidizing agent, such as hydrogen peroxide, is a greener alternative as the primary byproduct is water. google.com Careful selection of the iodination reagent is critical to minimize hazardous waste.
Furthermore, any side reactions, such as over-iodination or oxidation of the aldehyde group, would lead to the formation of impurities that need to be separated, contributing to the waste stream. The choice of reaction conditions and catalysts plays a significant role in controlling selectivity and minimizing these unwanted byproducts.
Use of Benign Solvents and Renewable Feedstocks
The choice of solvents is a critical aspect of green chemistry, as they often constitute the largest mass component of a reaction and contribute significantly to its environmental impact. acsgcipr.orgmdpi.com For the proposed synthesis, traditional solvents for such reactions might include chlorinated hydrocarbons or polar aprotic solvents like dimethylformamide (DMF), which have associated health and environmental risks.
Green chemistry encourages the use of safer solvents such as water, ethanol (B145695), or supercritical fluids. acsgcipr.org For the ethoxylation step, ethanol could potentially serve as both the solvent and the source of the ethoxy group, which would be a significant improvement. The feasibility of performing the iodination step in a greener solvent would require experimental investigation. Solvent-free reactions, where possible, represent the ideal scenario. iu.edu
Regarding renewable feedstocks, the starting material, a substituted nicotinic acid derivative, is typically derived from petrochemical sources. While not immediately apparent, future research could explore the synthesis of the pyridine (B92270) ring from biomass-derived platform molecules. For instance, some aldehydes can be synthesized from renewable resources. researcher.life
Table 2: Comparison of Potential Solvents
| Solvent | Green Chemistry Classification | Advantages | Disadvantages |
| Dichloromethane | Hazardous | Good solubility for many organic compounds | Carcinogen, environmental pollutant |
| Dimethylformamide (DMF) | Hazardous | High boiling point, good solvent for polar reactions | Reproductive toxin, difficult to remove |
| Ethanol | Benign | Renewable, low toxicity, biodegradable | Can be a reactant, lower boiling point |
| Water | Benign | Non-toxic, non-flammable, inexpensive | Poor solubility for many organic reactants |
Catalysis for Enhanced Sustainability
Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled, reducing waste and often enabling more selective reactions. nih.gov
In the proposed synthesis, the ethoxylation step is typically a stoichiometric reaction. However, research into catalytic nucleophilic aromatic substitution reactions could offer greener alternatives.
For the iodination step, the use of a catalyst can significantly improve the green credentials of the process. While many iodination reactions are not catalytic, the development of catalytic systems for electrophilic halogenation is an active area of research. A catalytic amount of a Lewis acid or a transition metal could potentially activate the pyridine ring or the iodine source, leading to a more efficient and selective reaction with reduced waste.
Process Monitoring and Accident Prevention
Real-time analysis and control are essential for ensuring the safety and efficiency of a chemical process. In the synthesis of this compound, in-process monitoring techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) could be used to track the consumption of reactants and the formation of the product and any byproducts. This allows for precise control of the reaction and can help to prevent runaway reactions or the formation of hazardous impurities.
From a safety perspective, the reagents used in the proposed synthesis should be handled with care. For instance, sodium ethoxide is a strong base and is flammable. Iodine can cause chemical burns. The use of an oxidizing agent like hydrogen peroxide requires careful temperature control to prevent decomposition. Designing the process to operate at ambient temperature and pressure, where possible, would reduce energy consumption and minimize safety risks.
Emerging Research Directions and Future Outlook
Integration with Artificial Intelligence and Machine Learning for Synthesis and Discovery
The synthesis and discovery of novel compounds like 2-Ethoxy-4-iodonicotinaldehyde are poised to be revolutionized by the integration of artificial intelligence (AI) and machine learning (ML). These technologies can accelerate the traditionally labor-intensive process of chemical synthesis by predicting reaction outcomes, optimizing reaction conditions, and even proposing novel synthetic routes. For a molecule such as this compound, where established synthetic pathways may be limited, AI algorithms can analyze vast datasets of known reactions involving similar substituted pyridines to identify the most efficient and cost-effective methods of production.
Furthermore, machine learning models can be trained to predict the physicochemical properties and potential biological activities of this compound based on its structure. This predictive power allows researchers to prioritize experimental efforts, focusing on the most promising applications and reducing the time and resources spent on trial-and-error approaches. The use of AI in this context represents a paradigm shift in chemical research, moving towards a more data-driven and predictive science.
Exploration of Novel Biological Targets and Therapeutic Areas
The structural motifs present in this compound, namely the substituted pyridine (B92270) ring, are found in numerous biologically active compounds. Pyridine derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of an iodo group can further enhance biological activity by participating in halogen bonding, a type of non-covalent interaction that can influence drug-receptor binding.
Future research will likely focus on screening this compound against a diverse panel of biological targets to uncover its therapeutic potential. High-throughput screening methods, coupled with computational docking studies, can efficiently identify proteins and enzymes with which the compound may interact. This could lead to the development of new therapeutic agents for a variety of diseases. The exploration of its potential as an intermediate in the synthesis of more complex drug candidates is also a significant area of future investigation.
Advanced Materials Science Applications
The unique electronic and structural properties of functionalized organic molecules like this compound make them attractive candidates for applications in materials science. The pyridine core, with its electron-withdrawing nitrogen atom, and the presence of ethoxy and iodo substituents, can influence the molecule's photophysical and electronic characteristics. These properties could be harnessed in the development of advanced materials such as organic light-emitting diodes (OLEDs), sensors, and functional polymers.
For instance, the aldehyde functional group provides a reactive handle for incorporating the molecule into larger polymeric structures, potentially imparting specific optical or conductive properties to the resulting material. Research in this area would involve synthesizing and characterizing polymers containing the this compound moiety and evaluating their performance in various material applications. The potential for this compound to act as a building block for novel functional materials is a key area for future exploration.
Sustainable Manufacturing and Circular Economy Principles
In line with the growing emphasis on green chemistry, future research on this compound will likely prioritize the development of sustainable manufacturing processes. This includes the use of renewable starting materials, energy-efficient reaction conditions, and the minimization of waste. The principles of a circular economy, where resources are reused and waste is minimized, will also be integral to the long-term production of this compound.
Researchers will likely investigate catalytic methods for its synthesis that avoid the use of stoichiometric reagents and explore the use of environmentally benign solvents. Furthermore, the potential for recycling and reusing any byproducts from the synthesis will be a key consideration. The development of a truly sustainable manufacturing process for this compound will be crucial for its widespread adoption and commercial viability.
Interdisciplinary Research Collaborations
The full potential of this compound will only be realized through collaborations that span multiple scientific disciplines. Chemists will need to work closely with computer scientists to leverage AI and ML for synthesis and discovery. Pharmacologists and biologists will be essential in elucidating its biological activity and therapeutic potential. Materials scientists will play a key role in developing its applications in advanced materials.
Q & A
Q. How can researchers optimize the synthesis of 2-Ethoxy-4-iodonicotinaldehyde to improve yield and purity?
Methodological Answer:
- Use controlled iodination of 2-ethoxynicotinaldehyde under inert atmospheres (e.g., nitrogen) to minimize side reactions.
- Monitor reaction progress via thin-layer chromatography (TLC) or HPLC, referencing retention times against known standards .
- Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and confirm purity using melting point analysis (if applicable) or NMR (¹H/¹³C) to detect residual solvents/byproducts .
- Trial experiments should test temperature ranges (e.g., 0–25°C) and stoichiometric ratios of iodine sources (e.g., I₂ vs. N-iodosuccinimide) to identify optimal conditions .
Q. What spectroscopic techniques are most reliable for characterizing this compound?
Methodological Answer:
- ¹H NMR : Identify aldehyde proton (δ ~9.8–10.2 ppm), ethoxy group (δ ~1.3–1.5 ppm for CH₃, δ ~4.0–4.5 ppm for OCH₂), and aromatic protons (δ ~7.0–8.5 ppm). Compare coupling patterns to nicotinaldehyde derivatives .
- FT-IR : Confirm aldehyde C=O stretch (~1700 cm⁻¹) and C-I bond (~500–600 cm⁻¹).
- Mass Spectrometry (HRMS) : Use electrospray ionization (ESI) to verify molecular ion [M+H]⁺ and isotopic pattern consistent with iodine (m/z 277–279) .
Q. How should researchers assess the stability of this compound under varying storage conditions?
Methodological Answer:
- Conduct accelerated degradation studies: Expose samples to light (UV/visible), humidity (40–80% RH), and temperatures (4°C, 25°C, 40°C) over 1–4 weeks .
- Quantify decomposition via HPLC with UV detection (λ = 254 nm) and track aldehyde oxidation products (e.g., carboxylic acids) .
- Use statistical tools (e.g., ANOVA) to evaluate significance of degradation pathways and derive shelf-life models .
Advanced Research Questions
Q. What strategies resolve contradictions in reported reactivity of this compound in cross-coupling reactions?
Methodological Answer:
- Perform systematic kinetic studies under Suzuki-Miyaura conditions (e.g., Pd catalysts, bases, solvents) to compare with literature data. Use ¹⁹F NMR (if fluorinated partners) or GC-MS to track coupling efficiency .
- Analyze contradictory results by isolating intermediates (e.g., oxidative addition complexes) via freeze-trapping and characterizing via X-ray crystallography or EXAFS .
- Apply constraint-based simulation models to predict reaction outcomes under untested conditions, addressing over-constrained variables (e.g., ligand steric effects) .
Q. How can computational chemistry elucidate the electronic effects of the iodine substituent on aldehyde reactivity?
Methodological Answer:
- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to map frontier molecular orbitals (HOMO/LUMO) and partial charges. Compare with non-iodinated analogs .
- Simulate reaction pathways (e.g., nucleophilic addition) using transition state theory (IRC analysis) to quantify activation barriers influenced by iodine’s electron-withdrawing effects .
- Validate models against experimental kinetic data (e.g., Arrhenius plots) to refine computational parameters .
Q. What methodologies ensure FAIR (Findable, Accessible, Interoperable, Reusable) data management for studies involving this compound?
Methodological Answer:
- Use electronic lab notebooks (e.g., Chemotion ELN) to document raw data, synthetic procedures, and spectra, tagging metadata with CAS numbers and IUPAC names .
- Deposit datasets in repositories like RADAR4Chem or nmrXiv, ensuring compliance with FAIR principles via standardized formats (e.g., JCAMP-DX for spectra) .
- Employ terminology services (e.g., NFDI4Chem) to harmonize chemical descriptors and enable cross-platform interoperability .
Methodological Notes
- Statistical Analysis : For comparative studies, use t-tests or ANOVA with post-hoc corrections (e.g., Bonferroni) to assess significance of variables like catalyst loading or solvent polarity .
- Ethical Reporting : Disclose limitations (e.g., side reactions, detection limits) and adhere to ethical guidelines for data transparency, as outlined in scientific ethics frameworks .
- Contradiction Resolution : Apply iterative hypothesis testing and constraint-based modeling to reconcile conflicting data, emphasizing reproducibility across labs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
